molecular formula C12H17N3O3S B2742909 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid CAS No. 1353945-73-9

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid

Cat. No.: B2742909
CAS No.: 1353945-73-9
M. Wt: 283.35
InChI Key: AIEWMEUWZXHARP-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy and methylthio groups, and a piperidine ring attached to a carboxylic acid group

Preparation Methods

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The methoxy and methylthio groups are introduced through specific substitution reactions. The piperidine ring is then attached via a nucleophilic substitution reaction, followed by the introduction of the carboxylic acid group through carboxylation. Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide. Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid include:

    1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has an ethoxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has the carboxylic acid group at a different position on the piperidine ring, which can affect its interaction with molecular targets. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-18-10-7-9(13-12(14-10)19-2)15-6-4-3-5-8(15)11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWMEUWZXHARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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